N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15277642
Molecular Formula: C18H14ClN3O2
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN3O2 |
|---|---|
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C18H14ClN3O2/c1-12-5-4-6-13(11-12)22-10-9-16(23)17(21-22)18(24)20-15-8-3-2-7-14(15)19/h2-11H,1H3,(H,20,24) |
| Standard InChI Key | UBRDKMASIYIOPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step condensation reactions. A common approach begins with the formation of the pyridazine core through cyclization of hydrazine derivatives with dicarbonyl compounds. Subsequent functionalization introduces the 2-chlorophenyl and 3-methylphenyl substituents via nucleophilic acyl substitution or Suzuki-Miyaura coupling . For example, analogous compounds have been synthesized using 6-oxo-1,6-dihydropyridine-3-carboxylic acid and substituted anilines under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) .
Table 1: Key Reaction Conditions for Pyridazine Derivative Synthesis
Crystallographic and Conformational Analysis
X-ray crystallography of structurally related compounds, such as N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, reveals a highly twisted molecular geometry. The dihedral angle between the pyridazine and benzene rings measures 88.1°, indicating significant steric hindrance and non-planarity . This conformational rigidity influences intermolecular interactions, fostering a three-dimensional hydrogen-bonding network via N–H···O and C–H···O contacts . Such structural insights aid in predicting the solubility and bioavailability of the title compound.
Physicochemical Properties
Molecular Descriptors
The compound’s molecular weight (339.8 g/mol) and partition coefficient (logP ≈ 3.2, estimated) suggest moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Its ionization potential, calculated using density functional theory (DFT), aligns with pyridazine derivatives known to undergo redox reactions at biological pH .
Table 2: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 339.8 g/mol | |
| Melting Point | 215–217°C (predicted) | |
| logP | 3.2 (estimated) | |
| Hydrogen Bond Donors | 2 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogous compounds identifies key vibrational modes:
-
: 1680–1700 cm (pyridazine ketone)
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: 3300–3350 cm (amide group) .
Nuclear magnetic resonance (NMR) spectra ( and ) provide further confirmation of substituent positioning, with aromatic protons resonating at δ 7.2–8.1 ppm and methyl groups at δ 2.3–2.5 ppm .
Pharmacokinetics and Toxicity
ADME Profiling
Preliminary in silico models indicate moderate intestinal absorption (Caco-2 permeability = 12 × 10 cm/s) and cytochrome P450-mediated metabolism, primarily via CYP3A4 . The chlorophenyl moiety may enhance metabolic stability but could contribute to hepatotoxicity at high doses, as observed in chlorinated aromatic compounds.
Future Research Directions
Optimization Strategies
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Solubility Enhancement: Prodrug formulations (e.g., phosphate esters) could improve aqueous solubility .
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Targeted Delivery: Nanoparticle encapsulation may reduce off-target effects in anticancer applications.
Clinical Translation Challenges
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